molecular formula C14H12Cl2N2O2 B8041207 N-[4-(4-Amino-2,6-dichlorophenoxy)phenyl]acetamide CAS No. 60963-25-9

N-[4-(4-Amino-2,6-dichlorophenoxy)phenyl]acetamide

Cat. No.: B8041207
CAS No.: 60963-25-9
M. Wt: 311.2 g/mol
InChI Key: ZRMHUKGXXXKGPB-UHFFFAOYSA-N
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Description

N-[4-(4-Amino-2,6-dichlorophenoxy)phenyl]acetamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes an amino group, dichlorophenoxy group, and an acetamide group. It has been studied for its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Amino-2,6-dichlorophenoxy)phenyl]acetamide typically involves the reaction of 4-amino-2,6-dichlorophenol with 4-aminophenyl acetamide under specific conditions. One common method includes the use of solvents such as ethanol or methanol, with the reaction being catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Amino-2,6-dichlorophenoxy)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to optimize the yield and selectivity of the products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[4-(4-Amino-2,6-dichlorophenoxy)phenyl]acetamide has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism by which N-[4-(4-Amino-2,6-dichlorophenoxy)phenyl]acetamide exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In cancer research, it has been shown to inhibit the proliferation of cancer cells by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Amino-4,5-dichlorophenyl)acetamide
  • 4-Amino-2,6-dichlorophenol
  • 4-Amino-2,6-dichloropyridine

Uniqueness

N-[4-(4-Amino-2,6-dichlorophenoxy)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and higher efficacy in certain biological assays .

Properties

IUPAC Name

N-[4-(4-amino-2,6-dichlorophenoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O2/c1-8(19)18-10-2-4-11(5-3-10)20-14-12(15)6-9(17)7-13(14)16/h2-7H,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMHUKGXXXKGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C=C2Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70821380
Record name N-[4-(4-Amino-2,6-dichlorophenoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70821380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60963-25-9
Record name N-[4-(4-Amino-2,6-dichlorophenoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70821380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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